
Dehydrocorydaline
Overview
Description
Dehydrocorydaline (C₂₂H₂₄NO₄, molecular weight 366.44 g/mol) is a quaternary protoberberine alkaloid predominantly isolated from Corydalis species, including Corydalis yanhusuo and Corydalis ternata . It is recognized for its broad pharmacological activities, such as anti-inflammatory, antinociceptive, cardioprotective, and anticancer effects . Structurally, it belongs to the isoquinoline alkaloid family, characterized by a tetracyclic backbone with a quaternary ammonium group, which enhances its solubility and bioavailability .
Quantitative analyses reveal that this compound accounts for >50% of total alkaloids in Corydalis extracts, making it the most abundant bioactive component . Its therapeutic mechanisms include suppression of NF-κB signaling, inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6), and modulation of MAPK/ERK pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dehydrocorydaline can be synthesized through various chemical reactions involving the precursor compounds found in Corydalis yanhusuo. The synthetic routes typically involve multiple steps, including methylation, demethylation, and oxidation reactions .
Industrial Production Methods: The industrial production of this compound involves the extraction and purification of the compound from Corydalis yanhusuo. The process includes the use of solvents such as methanol and ethanol for extraction, followed by chromatographic techniques for purification .
Chemical Reactions Analysis
Impact on Vascular Smooth Muscle Cells (VSMCs)
- Phenotype Maintenance DHC can maintain the contractile phenotype of VSMCs, which is important for regulating vascular diameter and blood flow . Studies have shown that DHC upregulates the mRNA levels of VSMC contractile phenotype markers like Cnn1, Myh11, Sm22α, and Acta2 in a time- and dose-dependent manner .
- Inhibition of Secretory Phenotype Transition DHC inhibits the Platelet-Derived Growth Factor-BB (PDGF-BB)-induced VSMC secretory phenotype transition in vitro .
- Reduction of Inflammatory Factors DHC reduces mRNA levels of inflammatory factors such as Cd68, Ccl2, Tlr4, and Vcam1 in VSMCs . It also effectively inhibits VCAM1 protein expression .
- Upregulation of Spta1 Expression DHC induces the upregulation of spectrin alpha, erythrocytic 1 (Spta1) mRNA and protein levels in VSMCs. Knockdown of Spta1 negates the increase in contractile phenotype marker expression prompted by DHC, suggesting that Spta1 mediates DHC's effects .
- Interaction with SPTA1 Molecular docking results indicated hydrogen bonds formed between DHC and SPTA1 through the ARG118 amino acid residue, with a calculated binding energy of −6.3 kcal/mol .
Pharmacokinetic Studies
Pharmacokinetic studies of DHC in rats have revealed data regarding plasma concentration, absorption, and elimination when administered orally, both in pure form and within an extract of Er-Fu-Yan (EFY) .
Table 1: Pharmacokinetic parameters of DHC in rats following oral administration, either in an EFY form or in pure form, at an equivalent dose of 97.5 mg/kg .
Parameter | Dosage Forms | p Value |
---|---|---|
EFY | DHC | |
C<sub>max</sub> (ng/mL) | 28.7 ± 6.92 | 9.40 ± 4.18 |
T<sub>max</sub> (h) | 0.31 ± 0.13 | 1.00 ± 0.00 |
AUC<sub>0-t</sub> (ng∙h/mL) | 71.92 ± 14.79 | 52.39 ± 12.82 |
AUC<sub>0-∞</sub> (ng∙h/mL) | 115.12 ± 34.12 | 59.08 ± 11.53 |
T<sub>1/2</sub> (h) | 21.71 ± 12.35 | 7.93 ± 1.34 |
K<sub>e</sub> (1/h) | 0.05 ± 0.03 | 0.09 ± 0.02 |
The EFY form of DHC exhibited a higher C<sub>max</sub> and AUC<sub>0–∞</sub> compared to the pure compound, indicating enhanced absorption. The elimination half-life (T<sub>1/2</sub>) was also longer in the EFY form, while the T<sub>max</sub> was shorter, suggesting faster absorption when DHC is administered in EFY form .
Scientific Research Applications
Antibacterial Activity
Dehydrocorydaline has been identified as a potent antibacterial agent. A study demonstrated its effectiveness against Listeria monocytogenes, a significant foodborne pathogen. The compound exhibited a minimum inhibitory concentration (MIC) of 1 mg/mL and a minimum bactericidal concentration (MBC) of 2 mg/mL, indicating strong antibacterial properties. Furthermore, it was shown to disrupt bacterial cell wall synthesis and motility while inhibiting biofilm formation .
Table 1: Antibacterial Efficacy of this compound
Pathogen | MIC (mg/mL) | MBC (mg/mL) | Mechanism of Action |
---|---|---|---|
Listeria monocytogenes | 1 | 2 | Disruption of cell wall synthesis, motility inhibition |
Anti-Inflammatory Effects
This compound exhibits significant anti-inflammatory effects. It has been shown to reduce the expression levels of pro-inflammatory cytokines such as TNFα, IL-1β, and IL-6. In a study involving human chondrocytes treated with TNFα, this compound restored cell proliferation and inhibited the expression of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components .
Table 2: Inflammatory Markers Modulated by this compound
Cytokine | Effect |
---|---|
TNFα | Reduced expression |
IL-1β | Reduced expression |
IL-6 | Reduced expression |
Anti-Tumor Activity
Research indicates that this compound possesses anti-tumor properties, particularly in breast cancer models. It has been reported to inhibit the proliferation of breast cancer cells, although the precise molecular mechanisms remain to be fully elucidated . Additionally, this compound has shown promise in reducing metastasis in non-small cell lung cancer and melanoma .
Table 3: Anti-Tumor Effects of this compound
Cancer Type | Effect |
---|---|
Breast Cancer | Inhibition of cell proliferation |
Non-Small Cell Lung Cancer | Reduced metastasis |
Melanoma | Reduced tumor growth |
Cardiovascular Applications
This compound has been investigated for its potential in treating cardiovascular diseases. A recent study revealed that it helps maintain the contractile phenotype of vascular smooth muscle cells (VSMCs), which is crucial for vascular health. The compound inhibited VSMC proliferation and migration while promoting the expression of contractile markers . This suggests a protective role against atherosclerosis.
Table 4: Cardiovascular Effects of this compound
Parameter | Effect |
---|---|
VSMC Proliferation | Inhibited |
Migration | Inhibited |
Contractile Marker Expression | Increased |
Pain Management
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Alkaloids
Anti-Inflammatory Activity
Key Findings :
- This compound is the most abundant anti-inflammatory alkaloid in Corydalis extracts, but corydaline exhibits superior potency in suppressing NF-κB transcriptional activity (Figure 6b in ).
- All three compounds (DHC, corydaline, corydalmine) reduce nuclear accumulation of NF-κB by >60% in LPS-induced macrophages .
Analgesic and Antinociceptive Effects
Key Findings :
- This compound’s antinociceptive effects are opioid receptor-dependent, as demonstrated by naloxone reversal in murine models .
- Unlike other Corydalis alkaloids, DHC uniquely reduces formalin-induced spinal cord inflammation by downregulating caspase-6 and cytokines .
Anticancer Activity
Key Findings :
- This compound demonstrates dual inhibition of ERK and p38 pathways, making it effective against melanoma and colorectal cancer .
- In contrast, palmatine shows weaker activity in similar models .
Antimicrobial and Antiparasitic Activity
Compound | Activity Against | IC₅₀ |
---|---|---|
This compound | Plasmodium falciparum (malaria) | 38 nM |
Trypanosoma cruzi (Chagas) | 3.47 µM | |
Coptisine | Trypanosoma cruzi | 4.48 µM |
Palmatine | Plasmodium falciparum | 2.66 µM |
Key Findings :
- This compound shows strong anti-malarial activity but is less effective against T. cruzi compared to coptisine .
- Palmatine outperforms DHC in antiplasmodial potency .
Pharmacokinetics and Bioavailability
- This compound exhibits rapid absorption in rats (Tₘₐₓ: 1.5 h) but low oral bioavailability (12–15%) due to first-pass metabolism .
Structural and Functional Relationships
- Quaternary Protoberberine Skeleton : Shared by DHC, corydaline, and corydalmine, this structure enhances interaction with cellular membranes and transcriptional factors like NF-κB .
- Side-Chain Modifications : this compound’s methyl and hydroxyl groups confer higher metabolic stability compared to corydaline .
Biological Activity
Dehydrocorydaline (DHC) is an alkaloid derived from the rhizome of Corydalis turschaninovii, which has garnered attention for its diverse biological activities. This article explores the antibacterial, anti-inflammatory, antinociceptive, and neuroprotective effects of DHC, supported by recent research findings and case studies.
1. Antibacterial Activity
DHC has been identified as a potent antibacterial agent, particularly against Listeria monocytogenes, a significant foodborne pathogen.
- Mechanism of Action : A study utilized high-performance liquid chromatography coupled with hybrid linear ion trap quadrupole-orbitrap mass spectrometry (HPLC-LTQ-Orbitrap-MS/MS) to analyze DHC's effects. It demonstrated that DHC exhibits a minimum inhibitory concentration (MIC) of 1 mg/mL and a minimum bactericidal concentration (MBC) of 2 mg/mL against L. monocytogenes .
- Multi-target Mechanisms : Proteomic analysis revealed that DHC disrupts carbohydrate metabolism, inhibits cell wall synthesis, and impairs bacterial motility, indicating its multi-target action against bacterial cells .
Parameter | Value |
---|---|
Minimum Inhibitory Concentration (MIC) | 1 mg/mL |
Minimum Bactericidal Concentration (MBC) | 2 mg/mL |
2. Anti-inflammatory and Antinociceptive Effects
DHC exhibits significant anti-inflammatory properties and has been shown to alleviate pain in various models.
- Antinociceptive Effects : Research involving acetic acid-induced writhing tests and formalin paw tests in mice demonstrated that DHC provided a dose-dependent reduction in pain responses without affecting locomotor activity. The effective doses ranged from 3.6 to 10 mg/kg .
- Inflammatory Mediators : DHC administration led to decreased levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the spinal cord, suggesting its potential in managing inflammatory pain .
3. Neuroprotective Effects
DHC has shown promise in neuroprotection, particularly in models of depression.
- Chronic Unpredictable Mild Stress (CUMS) : In CUMS mouse models, DHC treatment significantly improved depressive-like behaviors and reduced neuronal damage in the hippocampus. Behavioral assays indicated increased sucrose preference and reduced immobility times in treated groups compared to controls .
- Mechanistic Insights : The neuroprotective effects are linked to the modulation of astrocyte activation via the NLRP3 inflammasome pathway, which is crucial for neuroinflammation and neuronal survival .
4. Cardiovascular Protection
Emerging studies suggest that DHC may also protect cardiovascular health.
- Atherosclerosis Model : In apolipoprotein E-deficient (ApoE−/−) mice, DHC treatment reduced atherosclerotic lesions by inhibiting macrophage-mediated inflammation through suppression of ERK1/2 signaling pathways .
Case Studies
Several studies highlight the varied applications of DHC:
- Breast Cancer Inhibition : DHC has been shown to inhibit the proliferation of MCF-7 breast cancer cells in vitro, indicating its potential as an anti-cancer agent .
- Bone Cancer Pain Management : Research indicates that DHC can attenuate bone cancer pain by shifting microglial polarization states in the spinal cord .
Q & A
Q. What are the primary mechanisms through which DHC exerts its anti-inflammatory effects? (Basic)
DHC modulates inflammation by shifting microglial polarization from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype, as demonstrated in spinal cord studies of bone cancer pain models . Additionally, it suppresses NF-κB activation by targeting the TRAF6/NF-κB pathway, reducing pro-inflammatory mediators like TNF-α and IL-6 in sepsis-induced myocardial injury . Methodologically, researchers should validate these mechanisms using immunohistochemistry (M1/M2 markers like CD86/Arg1) and Western blotting (NF-κB p65 phosphorylation). Dose-dependent assays (e.g., 5–20 mg/kg in murine models) are critical to establish efficacy thresholds .
Q. Which experimental models are most validated for studying DHC’s analgesic properties? (Basic)
The Complete Freund’s Adjuvant (CFA)-induced inflammatory pain model in mice is widely used. DHC (10 mg/kg, intraperitoneal) significantly alleviates mechanical hyperalgesia in this model, measured via von Frey filament tests . For neuropathic or cancer-related pain, spinal nerve ligation or bone cancer pain models are employed, with behavioral assessments (e.g., paw withdrawal latency) and microglial activation markers (Iba1) as key endpoints . Researchers must ensure proper blinding and control groups to mitigate bias in pain behavior analyses .
Q. What key signaling pathways are implicated in DHC’s antitumor activity? (Basic)
DHC inhibits tumor progression by:
- Apoptosis induction : Upregulating Bax/Bcl-2 ratio, activating caspases (e.g., caspase-3/9), and cleaving PARP in breast cancer (MCF-7) cells .
- Metastasis suppression : Inhibiting MEK1/2-ERK1/2 signaling in melanoma, reducing MMP-2/9 expression .
- Autophagy regulation : Modulating p38 MAPK and LC3-II/Beclin-1 pathways in non-small cell lung cancer (NSCLC) .
Researchers should use siRNA knockdown or pharmacological inhibitors (e.g., SB203580 for p38 MAPK) to confirm pathway specificity .
Q. How can analytical methods ensure DHC’s purity and quantify metabolites? (Basic)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column (e.g., Agilent) is standard for quantifying DHC and its metabolites in biological matrices. Key parameters include:
- Mobile phase : Acetonitrile/0.1% formic acid in gradient elution.
- Detection : UV at 230 nm or MS/MS transitions (e.g., m/z 366.4 → 350.3 for DHC) .
For purity testing, HPLC with a detection limit of 0.1% impurities is recommended, as per pharmacopeial guidelines .
Q. How can researchers resolve contradictions in DHC’s cell-type-specific anticancer effects? (Advanced)
Discrepancies in DHC’s efficacy across cancer types (e.g., breast vs. melanoma) may arise from variations in:
- Dosage : IC50 ranges from 10 μM (MCF-7) to 50 μM (NSCLC) .
- Pathway crosstalk : MEK/ERK inhibition in melanoma vs. PI3K/AKT modulation in TD models .
To address this, conduct comparative studies using identical experimental conditions (e.g., 24/48-h treatments) and multi-omics profiling (transcriptomics/proteomics) to identify cell-type-specific targets .
Q. What methodological rigor is required for studying DHC’s impact on MAPK pathways? (Advanced)
- Dose-response validation : Use escalating doses (e.g., 5–50 μM) to confirm p38/JNK/ERK phosphorylation changes via Western blot .
- Kinetic assays : Time-course experiments (0–24 h) to track transient vs. sustained pathway activation.
- Functional rescue : Co-treatment with pathway agonists (e.g., anisomycin for p38) to reverse DHC’s effects .
Ensure reproducibility across ≥3 biological replicates and include pathway-specific inhibitors as controls .
Q. How can pharmacokinetic studies optimize DHC’s therapeutic window? (Advanced)
LC-MS/MS-based metabolite profiling in rat plasma identifies major DHC metabolites (e.g., demethylated or hydroxylated derivatives) . Key steps include:
- Sample preparation : Protein precipitation with acetonitrile.
- Pharmacokinetic parameters : Calculate AUC, Cmax, and t1/2 after intravenous/oral administration.
- Tissue distribution : Assess organ-specific accumulation (e.g., liver vs. brain) to predict toxicity .
Q. What integrative approaches clarify DHC’s multi-target mechanisms? (Advanced)
Combine network pharmacology with experimental validation:
- Target prediction : Use databases like STRING or KEGG to map DHC’s targets (e.g., PI3K, AKT, TRAF6) .
- In vitro/in vivo correlation : Validate predicted targets via siRNA knockdown in relevant models (e.g., TD mice for PI3K/AKT) .
- Multi-omics integration : Merge transcriptomic data (RNA-seq) with proteomic profiles to identify downstream effectors .
Properties
IUPAC Name |
2,3,9,10-tetramethoxy-13-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24NO4/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23/h6-7,10-12H,8-9H2,1-5H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKQJTRWODZPHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC(=C(C=C4CC3)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24NO4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10605-03-5 (chloride) | |
Record name | Dehydrocorydalin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030045160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30904183 | |
Record name | Dehydrocorydalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30904183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30045-16-0 | |
Record name | Dehydrocorydaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30045-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dehydrocorydalin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030045160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dehydrocorydalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30904183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.